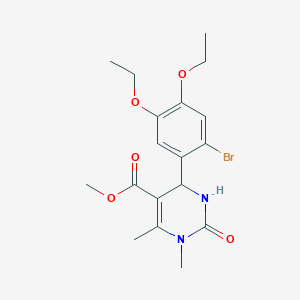![molecular formula C21H22N4O3S B308175 7-Acetyl-6-(2-furyl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308175.png)
7-Acetyl-6-(2-furyl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Acetyl-6-(2-furyl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine, commonly known as ATB-346, is a novel compound with potential anti-inflammatory and analgesic properties. ATB-346 is a non-steroidal anti-inflammatory drug (NSAID) that is being developed as a safer alternative to traditional NSAIDs such as aspirin and ibuprofen.
Wirkmechanismus
ATB-346 works by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for producing prostaglandins that cause inflammation and pain. Unlike traditional 7-Acetyl-6-(2-furyl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepines, ATB-346 selectively targets COX-2 and does not inhibit the activity of the enzyme cyclooxygenase-1 (COX-1), which is responsible for producing prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects
ATB-346 has been shown to have various biochemical and physiological effects. In a study conducted on rats, ATB-346 was found to reduce the levels of inflammatory cytokines and chemokines in the blood. In another study conducted on human volunteers, ATB-346 was found to have a lower risk of gastrointestinal side effects compared to traditional 7-Acetyl-6-(2-furyl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepines.
Vorteile Und Einschränkungen Für Laborexperimente
ATB-346 has several advantages for lab experiments. It has been shown to be effective in reducing inflammation and pain in various pre-clinical and clinical studies. It also has a lower risk of gastrointestinal side effects compared to traditional 7-Acetyl-6-(2-furyl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepines. However, ATB-346 has some limitations for lab experiments. It is a relatively new compound and there is limited information available on its long-term safety and efficacy.
Zukünftige Richtungen
There are several future directions for research on ATB-346. One direction is to investigate its long-term safety and efficacy in humans. Another direction is to investigate its potential use in treating other inflammatory conditions such as arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of ATB-346 and its potential interactions with other drugs.
Synthesemethoden
ATB-346 is synthesized through a multi-step process involving the reaction of various compounds. The first step involves the reaction of 2-furylamine with acetic anhydride to form 2-acetamidofuran. The second step involves the reaction of 2-acetamidofuran with 4-bromo-2-nitrophenol to form 2-acetamido-4-bromo-2-nitrophenyl furan. The third step involves the reaction of 2-acetamido-4-bromo-2-nitrophenyl furan with pentanethiol to form 2-acetamido-4-bromo-2-nitrophenyl (pentylthio) furan. The final step involves the reaction of 2-acetamido-4-bromo-2-nitrophenyl (pentylthio) furan with hydrazine hydrate to form ATB-346.
Wissenschaftliche Forschungsanwendungen
ATB-346 has been shown to have potential anti-inflammatory and analgesic properties in various pre-clinical and clinical studies. In a study conducted on rats, ATB-346 was found to be more effective than aspirin and ibuprofen in reducing inflammation and pain. In another study conducted on human volunteers, ATB-346 was found to be well-tolerated and had a lower risk of gastrointestinal side effects compared to traditional 7-Acetyl-6-(2-furyl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepines.
Eigenschaften
Produktname |
7-Acetyl-6-(2-furyl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
|---|---|
Molekularformel |
C21H22N4O3S |
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
1-[6-(furan-2-yl)-3-pentylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone |
InChI |
InChI=1S/C21H22N4O3S/c1-3-4-7-13-29-21-22-19-18(23-24-21)15-9-5-6-10-16(15)25(14(2)26)20(28-19)17-11-8-12-27-17/h5-6,8-12,20H,3-4,7,13H2,1-2H3 |
InChI-Schlüssel |
MOODDVQAECSCAU-UHFFFAOYSA-N |
SMILES |
CCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=CO4)C(=O)C)N=N1 |
Kanonische SMILES |
CCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=CO4)C(=O)C)N=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[6-(2-butoxynaphthalen-1-yl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308093.png)
![(5Z)-2-(4-chlorophenyl)imino-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308095.png)
![5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308096.png)
![Ethyl [2-({2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate](/img/structure/B308099.png)

![1-[6-(1-methyl-1H-pyrrol-2-yl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308103.png)
![1-[6-(3-fluorophenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308104.png)
![5-[4-(Diethylamino)benzylidene]-3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B308106.png)
![2-Imino-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B308107.png)
![(5Z)-2-amino-5-[(2-chloro-5-hydroxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B308108.png)
![1-{6-[4-(diethylamino)-2-methoxyphenyl]-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B308110.png)
![(5Z)-2-(3-chloro-2-methylanilino)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B308111.png)

![8-(Benzyloxy)-2-[2-(3,4-dimethoxyphenyl)vinyl]quinoline](/img/structure/B308113.png)